molecular formula C14H12BrClN2O B4663257 N-(3-bromophenyl)-N'-(3-chloro-4-methylphenyl)urea

N-(3-bromophenyl)-N'-(3-chloro-4-methylphenyl)urea

Cat. No.: B4663257
M. Wt: 339.61 g/mol
InChI Key: RFYHWEYXIKOQGP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of 3-bromoaniline with 3-chloro-4-methylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(3-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions due to the presence of halogen substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions may involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation or reduction can lead to changes in the functional groups attached to the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-N’-(4-chlorophenyl)urea
  • N-(3-chlorophenyl)-N’-(4-methylphenyl)urea
  • N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea

Uniqueness

N-(3-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a methyl group, can result in distinct physical and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYHWEYXIKOQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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